5-bromo-N3-methylpyridine-2,3-diamine
Overview
Description
The compound 5-bromo-N3-methylpyridine-2,3-diamine is a brominated pyridine derivative. Brominated pyridines are a class of compounds that have been extensively studied due to their potential applications in various fields, including pharmaceuticals and materials science. These compounds often serve as intermediates in the synthesis of more complex molecules and can exhibit interesting chemical and physical properties due to the presence of bromine atoms and nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of brominated pyridine derivatives can involve various strategies, including halogenation, coupling reactions, and nucleophilic substitutions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by reactions with methylamine, sodium methoxide, and 4-methylbenzenethiolate anion, leading to regioselective substitution and bromination to yield the final product . Similarly, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, which are structurally related to 5-bromo-N3-methylpyridine-2,3-diamine, involves Stille coupling and bromination reactions, demonstrating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The addition of bromine atoms to this ring can significantly alter the electronic properties of the molecule. For example, in the crystal structure of a related compound, (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine, the dihedral angle between the phenyl and pyridinyl planes and the bond lengths around the bromine atom are indicative of the molecule's geometry and electronic distribution .
Chemical Reactions Analysis
Brominated pyridines can participate in various chemical reactions, including halogen bonding, as seen in the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, where the cation and anion are bound by halogen bonding . These compounds can also act as ligands in metal chelation reactions, forming complexes with metals, which can be utilized in catalysis or material science applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines, such as 5-bromo-N3-methylpyridine-2,3-diamine, are influenced by the bromine substituents and the pyridine scaffold. These properties include melting points, solubility, and reactivity towards other chemical species. The presence of bromine can enhance the electron acceptor ability of the compound, affecting its reactivity and interactions with other molecules . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding and halogen-halogen contacts, can significantly impact the compound's solid-state properties and its potential applications in crystal engineering .
Scientific Research Applications
Application 1: Synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester
- Summary of Application : This compound is synthesized via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
- Methods of Application : The bromination reaction of MPE is a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .
- Results or Outcomes : The kinetic equation of the synthesis reaction is given by: .
Application 2: Synthesis of Novel Pyridine-Based Derivatives
- Summary of Application : 5-bromo-2-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application : The Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids were carried out .
- Results or Outcomes : A series of novel pyridine derivatives were synthesized in moderate to good yield .
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-N-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBJIKJXNNYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287788 | |
Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N3-methylpyridine-2,3-diamine | |
CAS RN |
166047-15-0 | |
Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166047-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N3-methyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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